

Application Notes and Protocols: ADPM06

Delivery System for Targeted Cancer Therapy

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Compound of Interest

Compound Name: ADPM06

Cat. No.: B612077

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Introduction

The **ADPM06** delivery system is an advanced, targeted nanoparticle platform designed for the selective delivery of therapeutic agents to cancer cells. This system is engineered to enhance drug efficacy, reduce systemic toxicity, and overcome challenges associated with conventional cancer chemotherapy. **ADPM06** is a versatile platform that can be customized with various targeting ligands and loaded with a range of therapeutic payloads, including small molecule drugs and nucleic acids. These application notes provide an overview of the **ADPM06** system, its characterization, and protocols for its application in preclinical cancer research.

Principle of the Method

The **ADPM06** system is based on a biodegradable polymer-lipid hybrid nanoparticle. The core is composed of a biocompatible polymer matrix that encapsulates the therapeutic agent, protecting it from degradation and premature release. This core is surrounded by a lipid bilayer that improves stability and biocompatibility. The surface of the nanoparticle is functionalized with specific targeting ligands (e.g., antibodies, aptamers, or small molecules) that recognize and bind to receptors overexpressed on the surface of cancer cells. This targeted approach facilitates receptor-mediated endocytosis, leading to the intracellular delivery of the therapeutic payload and minimizing off-target effects.

ADPM06 System Specifications

A summary of the key quantitative characteristics of the **ADPM06** delivery system loaded with a model cytotoxic drug, Doxorubicin (DOX), is presented in the table below.

Parameter	Value
Particle Size (mean diameter)	100 ± 20 nm
Polydispersity Index (PDI)	< 0.2
Zeta Potential	-25 ± 5 mV
Drug Loading Content (DLC)	5% (w/w)
Encapsulation Efficiency (EE)	> 90%
In Vitro Drug Release (pH 5.0, 48h)	~ 70%
In Vitro Drug Release (pH 7.4, 48h)	~ 20%

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay

This protocol describes the determination of the cytotoxic effects of **ADPM06**-DOX on a cancer cell line overexpressing the target receptor.

Materials:

- **ADPM06**-DOX and unloaded **ADPM06** (control)
- Target cancer cell line (e.g., MCF-7) and non-target cell line (e.g., HEK293)
- Cell culture medium (e.g., DMEM) with 10% FBS and 1% Penicillin-Streptomycin
- 96-well cell culture plates
- MTT reagent (5 mg/mL in PBS)
- DMSO

- Plate reader

Procedure:

- Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
- Prepare serial dilutions of **ADPM06**-DOX, free DOX, and unloaded **ADPM06** in cell culture medium.
- Remove the old medium from the wells and add 100 μ L of the prepared drug solutions.
- Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
- Add 20 μ L of MTT reagent to each well and incubate for another 4 hours.
- Remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a plate reader.
- Calculate the cell viability and determine the IC₅₀ values.

Protocol 2: In Vivo Tumor Growth Inhibition Study

This protocol outlines a typical in vivo efficacy study in a tumor-bearing mouse model.

Materials:

- **ADPM06**-DOX, free DOX, and unloaded **ADPM06**
- 6-8 week old immunodeficient mice (e.g., BALB/c nude mice)
- Target cancer cells for tumor induction
- Sterile PBS
- Calipers for tumor measurement
- Animal balance

Procedure:

- Subcutaneously inject 1×10^6 cancer cells into the flank of each mouse.
- Allow the tumors to grow to a volume of approximately 100 mm³.
- Randomly divide the mice into treatment groups (e.g., PBS control, unloaded **ADPM06**, free DOX, **ADPM06**-DOX).
- Administer the respective treatments via intravenous injection every three days for a total of five injections.
- Monitor the tumor volume and body weight of the mice every other day. Tumor volume can be calculated using the formula: $(\text{Length} \times \text{Width}^2)/2$.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histological examination, TUNEL assay for apoptosis).

Visualizations

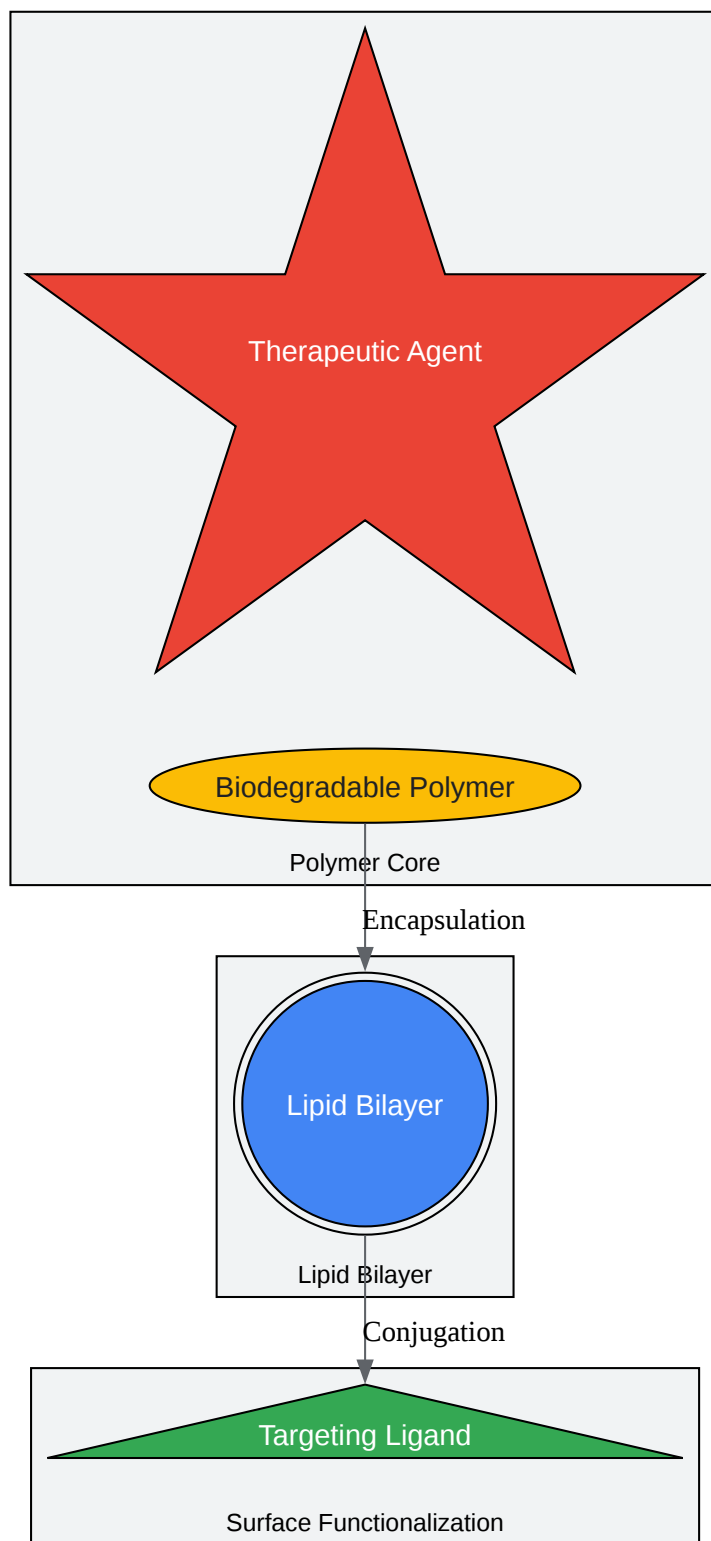


Figure 1: Structure of ADPM06 Nanoparticle

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Caption: Figure 1: Structure of **ADPM06** Nanoparticle

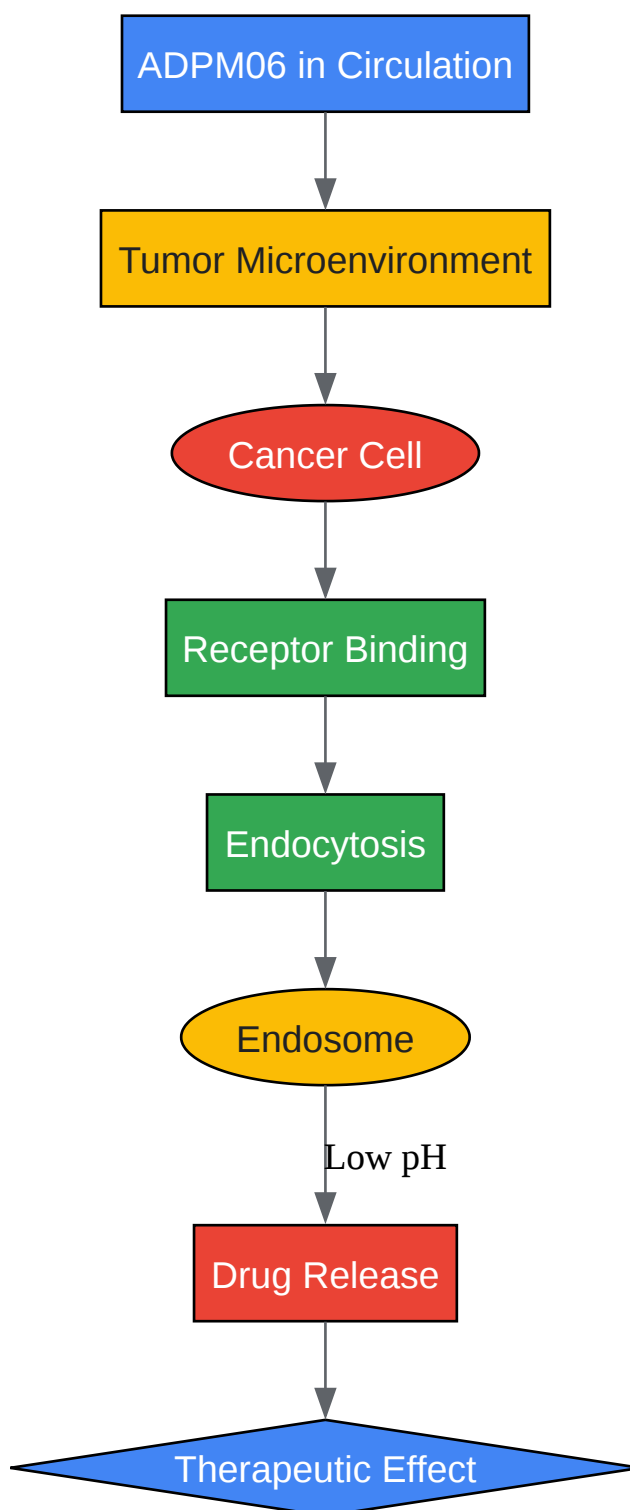


Figure 2: Mechanism of Targeted Delivery

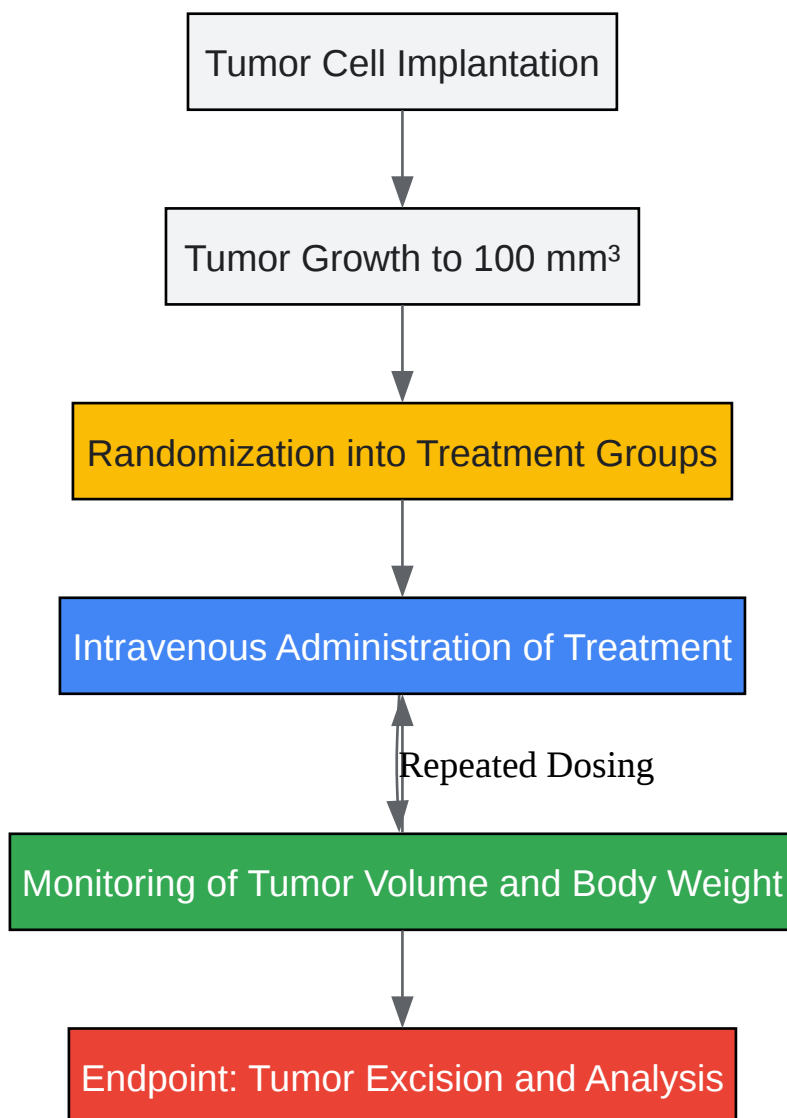


Figure 3: In Vivo Efficacy Study Workflow

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